molecular formula C21H18N6O2 B2389130 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide CAS No. 1203087-94-8

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide

Cat. No.: B2389130
CAS No.: 1203087-94-8
M. Wt: 386.415
InChI Key: WDGQZUJAXKABEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia, followed by cyclization.

    Pyrimidine Ring Formation: The pyrimidine ring is often synthesized through the reaction of appropriate nitriles with amidines.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, often involving palladium-catalyzed cross-coupling reactions.

    Final Assembly: The phenoxyacetamide group is introduced in the final step through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings are known to bind to active sites of enzymes or receptors, thereby modulating their activity. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide is unique due to its combination of an imidazole ring, a pyrimidine ring, and a phenoxyacetamide group. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c28-21(13-29-18-4-2-1-3-5-18)26-17-8-6-16(7-9-17)25-19-12-20(24-14-23-19)27-11-10-22-15-27/h1-12,14-15H,13H2,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGQZUJAXKABEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.